![molecular formula C12H22N4 B2982083 [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine CAS No. 1883717-47-2](/img/structure/B2982083.png)
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine
Beschreibung
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine is a pyrazole-derived compound featuring a methyl group at the 1-position, a [(3-methylpiperidin-1-yl)methyl] substituent at the 5-position, and a primary methanamine group at the 4-position. This structural framework suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to amine-containing ligands.
Eigenschaften
IUPAC Name |
[1-methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-10-4-3-5-16(8-10)9-12-11(6-13)7-14-15(12)2/h7,10H,3-6,8-9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLGUKIBATUAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=NN2C)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, also known by its CAS number 1201935-36-5, is a compound with significant potential in medicinal chemistry. Its structure consists of a pyrazole ring substituted with a methyl group and a piperidine moiety that may influence its biological activity. This article examines the compound's biological properties, particularly its anticancer effects, mechanism of action, and pharmacokinetic profile.
The molecular formula of the compound is with a molecular weight of 180.25 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water) | 0.44 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
GI Absorption | High |
BBB Permeant | No |
These properties suggest favorable absorption characteristics, although the lack of blood-brain barrier (BBB) permeability may limit its central nervous system applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 ranging between 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : Showed an IC50 between 4.98 to 14.65 μM.
These findings indicate that the compound can selectively inhibit cancer cell proliferation while sparing non-cancerous cells, which is crucial for therapeutic applications .
The mechanism underlying the anticancer activity appears to involve:
- Microtubule Destabilization : The compound showed effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting it acts as a microtubule-destabilizing agent.
- Induction of Apoptosis : Morphological changes and enhanced caspase-3 activity were observed in MDA-MB-231 cells upon treatment, confirming its potential to induce apoptosis at low concentrations (as low as 1 μM) .
Case Studies
A notable case study involved the synthesis and evaluation of 32 asymmetric compounds based on the pyrazole scaffold, where several demonstrated potent antiproliferative activity against multiple cancer types, including lung and colorectal cancers .
In another study focusing on derivatives containing pyrazole rings, compounds were developed that displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM . These studies reinforce the relevance of pyrazole derivatives in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile indicates that while the compound has high gastrointestinal absorption potential, it is not a substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions through metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine and related pyrazole derivatives:
Key Comparative Insights
Biological Activity Implications: The phenoxy group in may facilitate binding to aromatic residues in enzyme active sites, a feature absent in the target compound. N-Methylation (e.g., ) reduces primary amine reactivity, which could diminish off-target interactions but also limit hydrogen-bonding capabilities.
Synthetic Complexity :
- The synthesis of the target compound likely requires multi-step alkylation and protection strategies, similar to the pyrrolopyrazole synthesis described in .
- In contrast, trifluoromethyl -containing analogs () may involve direct fluorination or coupling reactions.
Research Findings and Trends
- Morpholine vs. Piperidine Substitutions : Morpholine derivatives () are often preferred in drug design for their balanced solubility and metabolic stability, while piperidine analogs (target compound) may offer stronger basicity and target engagement in specific environments.
- Trifluoromethyl Groups : Widely used to enhance pharmacokinetic properties (), though their electron-withdrawing nature can alter electronic distributions in the pyrazole ring.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., ) improve binding affinity to certain targets but may compromise solubility, whereas aliphatic amines (target compound) offer tunable basicity and conformational flexibility.
Q & A
Q. What are the recommended synthetic routes for [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, and how can reaction conditions be optimized?
Answer:
- Multi-step synthesis : Based on analogous pyrazole derivatives (e.g., O-1302), a multi-step approach involving condensation of substituted propenones with hydrazine derivatives is plausible .
- Optimization strategies :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or toluene) to enhance reaction efficiency .
- Catalysis : Introduce trifluoroacetic acid (TFA) as a catalyst to improve yields in cyclization reactions .
- Temperature control : Reflux conditions (e.g., 120°C) are critical for intermediate stabilization .
Q. How should analytical characterization be performed to confirm the compound’s structural integrity?
Answer:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Full-body chemical-resistant suits and P95 respirators for aerosolized particles .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Neutralize residual compound with licensed chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified piperidine or pyrazole moieties (e.g., replacing 3-methylpiperidin-1-yl with pyrrolidinyl) and compare bioactivity .
- Methodological framework :
- Computational modeling : Perform molecular docking to predict binding affinities to target receptors (e.g., CNS or enzyme targets) .
- In vitro assays : Test analogs in dose-response studies (e.g., IC determination) for pharmacological profiling .
Q. What experimental strategies address conflicting data in bioactivity assessments (e.g., analgesic vs. anti-inflammatory effects)?
Answer:
- Dose-dependent studies : Use graded concentrations to identify biphasic responses .
- Mechanistic assays : Differentiate modes of action via cyclooxygenase (COX) inhibition screening or cytokine profiling .
- Control groups : Include reference compounds (e.g., indomethacin) to validate assay sensitivity .
Q. How can stability and reactivity under physiological conditions be evaluated?
Answer:
- Forced degradation studies : Expose the compound to acidic/alkaline pH, UV light, and oxidative stress (HO) to identify degradation products .
- Kinetic analysis : Monitor half-life in simulated biological fluids (e.g., phosphate buffer at 37°C) using HPLC .
- Reactivity mapping : Test compatibility with common excipients (e.g., PEG, polysorbates) to assess formulation viability .
Q. What methodologies resolve gaps in ecological toxicity data for this compound?
Answer:
- Acute toxicity screening : Use Daphnia magna or Vibrio fischeri assays to estimate EC values .
- Bioaccumulation potential : Calculate log (octanol-water partition coefficient) to predict environmental persistence .
- Soil mobility studies : Perform column chromatography with varying soil pH to model leaching behavior .
Data Contradictions and Mitigation Strategies
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?
Answer:
- Standardized protocols : Adopt OECD guidelines for log , solubility, and pKa measurements to ensure reproducibility .
- Inter-laboratory validation : Collaborate with independent labs to cross-check data using identical instrumentation .
Q. What steps validate conflicting SAR findings across similar pyrazole derivatives?
Answer:
- Meta-analysis : Aggregate data from structurally related compounds (e.g., 1-methyl-4-nitro-1H-pyrazol-5-yl derivatives) to identify trends .
- Crystallography : Resolve 3D structures via X-ray diffraction to clarify steric/electronic effects .
Methodological Recommendations
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.